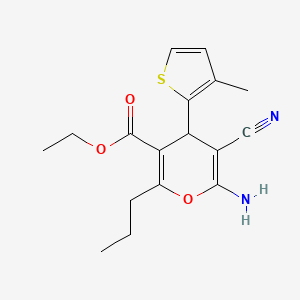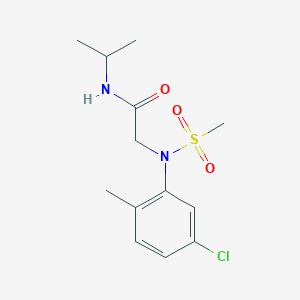![molecular formula C15H14N4O2 B5139070 N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5139070.png)
N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has been extensively studied for its scientific research applications. This compound is known for its unique mechanism of action and its ability to produce biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide involves inhibition of fungal cell wall synthesis. This compound targets the fungal enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, a key component of the fungal cell membrane. By inhibiting this enzyme, N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide disrupts fungal cell membrane integrity and ultimately leads to cell death.
Biochemical and Physiological Effects:
In addition to its antifungal and antimicrobial activity, N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have other biochemical and physiological effects. This compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which may have implications for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potent antifungal and antimicrobial activity. This makes it an ideal compound for studying the mechanisms of fungal and bacterial cell wall synthesis. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers working with this compound.
Zukünftige Richtungen
There are many future directions for research on N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide. One area of interest is the development of new antifungal and antimicrobial agents based on the structure of this compound. Another area of research is the investigation of the compound's potential for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other areas of research.
Synthesemethoden
N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide can be synthesized using a variety of methods. One such method involves the reaction of 2-furyl ethylamine with 4-(4H-1,2,4-triazol-4-yl)benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its scientific research applications. It has been found to have potent antifungal activity against a variety of fungal species, including Candida albicans and Aspergillus fumigatus. This compound has also been shown to have antimicrobial activity against Gram-positive bacteria.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-15(16-8-7-14-2-1-9-21-14)12-3-5-13(6-4-12)19-10-17-18-11-19/h1-6,9-11H,7-8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWMLDSPNKSTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCNC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(4-methoxyphenyl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B5138996.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5139027.png)

![N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5139040.png)
![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}benzoic acid](/img/structure/B5139047.png)
![1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5139048.png)
![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139052.png)
![10,11-dimethoxy-6-(4-methoxyphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B5139060.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B5139065.png)

![isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5139091.png)
![1,4-dimethyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5139097.png)